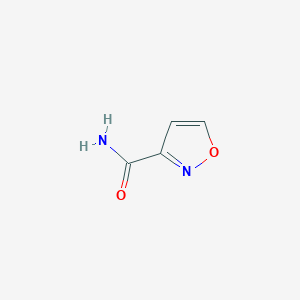

Isoxazole-3-carboxamide

Descripción general

Descripción

Isoxazole-3-carboxamide is a compound that belongs to the isoxazole family, which is a five-membered heterocyclic moiety commonly found in many commercially available drugs . It has been found to selectively induce robust neuronal differentiation in various stem/progenitor cells .

Molecular Structure Analysis

The molecular structure of Isoxazole-3-carboxamide can be analyzed using various spectroscopy techniques such as IR, 1H NMR, 13C NMR, CHN analysis, and single-crystal X-ray Crystallography .

Chemical Reactions Analysis

The most broadly researched and reported synthesis of isoxazole derivative is through the (3 + 2) cycloaddition reaction of an alkyne that acts as a dipolarophile and nitrile oxide as the dipole .

Physical And Chemical Properties Analysis

The physical and chemical properties of Isoxazole-3-carboxamide can be studied using density functional theory (DFT) analysis. This includes the analysis of chemical reactivity descriptors such as hardness (η), Mulliken electronegativity (χ), chemical potential (μ), and electrophilicity (ω). These properties can be calculated from the levels of the predicted frontier molecular orbitals and their energy gap .

Aplicaciones Científicas De Investigación

Anticancer Properties

Isoxazole-3-carboxamide derivatives have been synthesized and evaluated for their anticancer properties . The study aimed to improve the permeability of potent compounds into cancer cells by using a nano-emulgel strategy . The synthesized compounds were found to have potent to moderate activities against various cancer cell lines .

Antibacterial Activity

Isoxazole derivatives have been synthesized via a one-pot methodology and studied for their potential as potent antioxidant and antibacterial agents . The derivatives showed excellent antibacterial potential against S. aureus and E. coli bacterial strains .

Antioxidant Activity

The same study also analyzed the antioxidant activities of the isoxazole derivatives . The derivatives exhibited promising results in free radical scavenging (ABTS. & DPPH assays), and total antioxidant capacity .

Anti-inflammatory and Analgesic Activities

Isoxazole nucleus has been widely used in pharmaceutical research and their derivatives are associated with a wide variety of pharmacological properties including anti-inflammatory and analgesic activities .

Antifungal Activity

Isoxazole and its derivatives derived from natural resources have several applications in pharmaceutical industries, including antifungal activities .

Antihypertensive Activity

Fused isoxazoles have displayed their utility in the pharmacological field, showing various biological activities, including antihypertensive activities .

Antimicrobial Activity

Functionalized isoxazole scaffolds show different biological activities such as antimicrobial activity . The core structure of isoxazole has been found in many drugs .

Neuroprotective Activity

Isoxazole has been found in many drugs that act as neuroprotective agents . For example, muscimol acts as GABAA, and ibotenic acid acts as a neurotoxin .

Mecanismo De Acción

Target of Action

Isoxazole-3-carboxamide derivatives have been identified as inhibitors of the Cyclooxygenase (COX) enzymes . These enzymes play a crucial role in the biosynthesis of prostaglandin H2 from arachidonic acid, which mediates various pathogenic mechanisms .

Mode of Action

Isoxazole-3-carboxamide interacts with COX enzymes, leading to their inhibition . The most potent compound against COX-1 and COX-2 enzymes was found to be A13, with IC 50 values of 64 and 13 nM, respectively . The 3,4-dimethoxy substitution on the first phenyl ring and the Cl atom on the other phenyl pushed the 5-methyl-isoxazole ring toward the secondary binding pocket, creating ideal binding interactions with the COX-2 enzyme .

Biochemical Pathways

The inhibition of COX enzymes by Isoxazole-3-carboxamide derivatives affects the biosynthesis of prostaglandin H2 from arachidonic acid . This is the first step in making different prostaglandins, prostacyclin, and thromboxane, which play important roles in many critical physiological and pathological processes via their reversible interaction with G-protein coupled membrane receptors .

Pharmacokinetics

The ADME properties of Isoxazole-3-carboxamide derivatives were analyzed using the QiKProp module . .

Result of Action

The inhibition of COX enzymes by Isoxazole-3-carboxamide derivatives leads to a decrease in the production of prostaglandins, prostacyclin, and thromboxane . This can result in anti-inflammatory effects, as these molecules play a key role in inflammation. Moreover, these compounds showed moderate to potent activities against COX enzymes .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Isoxazole-3-carboxamide. For instance, the use of a nano-emulgel strategy was found to improve the permeability of potent compounds into cancer cells . .

Direcciones Futuras

The future directions in the field of Isoxazole-3-carboxamide research could involve the development of new synthetic strategies that are eco-friendly and cost-effective . Additionally, further studies on the biological activities of Isoxazole-3-carboxamide and its derivatives could lead to the development of new drugs with significant therapeutic potential .

Propiedades

IUPAC Name |

1,2-oxazole-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4N2O2/c5-4(7)3-1-2-8-6-3/h1-2H,(H2,5,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKYNGTHMKCTTQC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CON=C1C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00624048 | |

| Record name | 1,2-Oxazole-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00624048 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

112.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Isoxazole-3-carboxamide | |

CAS RN |

29065-91-6 | |

| Record name | 1,2-Oxazole-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00624048 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-Oxa-4-azaspiro[5.5]undecane](/img/structure/B1602963.png)

![7-Benzothiazolesulfonic acid, 2-[4-[(cyanoacetyl)amino]phenyl]-6-methyl-, monosodium salt](/img/structure/B1602968.png)

![6'-Nitro-1',2'-dihydrospiro[cyclopropane-1,3'-indole]](/img/structure/B1602980.png)